2-(3,5-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide
Overview
Description
2-(3,5-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a phenoxy group substituted with two methyl groups and an acetamide group linked to a piperidine ring.
Preparation Methods
The synthesis of 2-(3,5-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide typically involves multiple steps, starting with the preparation of the phenoxy and piperidine intermediates. The phenoxy intermediate is synthesized through the reaction of 3,5-dimethylphenol with an appropriate halogenating agent, followed by nucleophilic substitution with an acetamide derivative. The piperidine intermediate is prepared by the alkylation of piperidine with a methylating agent. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
2-(3,5-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or piperidine groups are replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
2-(3,5-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with specific enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological pathways related to certain diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
When compared to similar compounds, 2-(3,5-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-(3,5-dimethylphenoxy)-N-(1-ethylpiperidin-4-yl)acetamide: Differing by the presence of an ethyl group instead of a methyl group on the piperidine ring.
2-(3,5-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)propionamide: Featuring a propionamide group instead of an acetamide group.
2-(3,5-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)butyramide: Containing a butyramide group instead of an acetamide group.
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-12-8-13(2)10-15(9-12)20-11-16(19)17-14-4-6-18(3)7-5-14/h8-10,14H,4-7,11H2,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSLESGIBXAYIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2CCN(CC2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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